molecular formula C22H21ClN2O2S B215639 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide

Cat. No. B215639
M. Wt: 412.9 g/mol
InChI Key: VRXUFERDKQBCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide, also known as CQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQCA is a quinoline-based compound that has shown promising results in various biological assays, making it an attractive candidate for further investigation.

Mechanism of Action

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide is believed to inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This increase in acetylcholine concentration is thought to enhance synaptic transmission, which may improve cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase and butyrylcholinesterase, 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, such as protein kinase C and casein kinase 1. It has also been shown to modulate the activity of certain ion channels, such as the NMDA receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide in lab experiments is its high potency and selectivity. It has been shown to have a low IC50 value for acetylcholinesterase and butyrylcholinesterase, indicating that it is highly effective at inhibiting these enzymes. However, one limitation of using 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine whether 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide is effective in animal models of these diseases, and whether it has any potential side effects. Another potential direction for research is the development of new derivatives of 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide that have improved solubility and pharmacokinetic properties. These derivatives may have potential applications in drug development for various diseases.

Synthesis Methods

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-2-oxo-4-phenylquinoline-3-sulfanyl chloride with N-cyclopentylacetamide. The reaction is typically carried out in the presence of a base and a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including learning and memory. By inhibiting these enzymes, 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide

Molecular Formula

C22H21ClN2O2S

Molecular Weight

412.9 g/mol

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C22H21ClN2O2S/c23-15-10-11-18-17(12-15)20(14-6-2-1-3-7-14)21(22(27)25-18)28-13-19(26)24-16-8-4-5-9-16/h1-3,6-7,10-12,16H,4-5,8-9,13H2,(H,24,26)(H,25,27)

InChI Key

VRXUFERDKQBCLY-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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